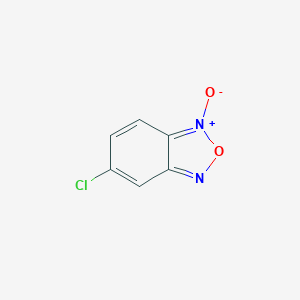

5-氯苯并呋喃-1-氧化物

描述

5-Chlorobenzofurazan 1-oxide is a compound that belongs to the class of benzofurazan oxides, which are known for their interesting chemical properties and potential applications. The compound is structurally related to other disubstituted benzofurazan oxides and has been the subject of various studies to understand its molecular structure, chemical reactivity, and physical properties .

Synthesis Analysis

The synthesis of benzofurazan oxides, including 5-chlorobenzofurazan 1-oxide, typically involves the introduction of nitro groups and subsequent transformation into the desired substituted benzofurazan oxides. For instance, 7-chloro-4,6-dinitrobenzofurazan 1-oxide, a powerful electrophile, reacts with aromatic amines to yield arylamino benzofurazan oxides under mild conditions . Although the specific synthesis of 5-chlorobenzofurazan 1-oxide is not detailed in the provided papers, the general methodologies applied to similar compounds suggest a multi-step synthetic route involving chlorination, nitration, and oxidation steps.

Molecular Structure Analysis

The molecular structure of 5-chlorobenzofurazan 1-oxide is closely related to that of other disubstituted benzofurazan oxides. These compounds often exhibit disorder around a crystallographic twofold or pseudo-twofold axis, as seen in the crystal structures of 5,6-disubstituted benzofurazan 1-oxides . The disorder is typically reduced or eliminated when these compounds form complexes with other molecules, such as phthalic anhydride, due to the direction of packing being principally guided by π-complexing .

Chemical Reactions Analysis

Benzofurazan oxides, including 5-chlorobenzofurazan 1-oxide, undergo various nucleophilic substitution reactions. For example, 7-chloro-4,6-dinitrobenzofurazan 1-oxide reacts with primary and secondary aromatic amines to give arylamino benzofurazan oxides. Tertiary aromatic amines react through carbon to yield aminoarylbenzofurazan oxides . These reactions often result in tautomerism, leading to equilibrium mixtures of substituted benzofurazan oxides.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chlorobenzofurazan 1-oxide can be inferred from studies on similar compounds. For instance, the crystal packing of benzofurazan oxides is characterized by two-dimensional layers and intermolecular interactions such as N...Cl and O...Cl contacts . The polymorphism observed in compounds like 5-iodobenzofurazan 1-oxide, which exists in two forms with different intermolecular interactions, suggests that 5-chlorobenzofurazan 1-oxide may also exhibit polymorphism and disorder . The presence of chlorine in the molecule is likely to influence its reactivity and intermolecular interactions, contributing to its physical properties such as solubility and melting point.

科学研究应用

燃烧焓和 N-O 键的解离焓:一项研究调查了 5-氯苯并呋喃-1-氧化物的标准燃烧焓和升华焓,提供了对 N-O 键解离焓的见解。这些信息对于了解该化合物的热力学性质至关重要 (Acree 等人,1996 年).

亲核取代反应:对芳香胺对氯二硝基苯并呋喃氧化物进行亲核取代反应的研究揭示了该化合物的反应性和在有机合成中的潜在用途 (Read & Norris, 1985 年).

晶体堆积和分子相互作用:一项研究考察了包括 5-氯苯并呋喃-1-氧化物在内的苯并呋喃氧化物的晶体结构,有助于了解分子堆积和相互作用,这对于材料科学应用非常重要 (Britton 等人,2003 年).

呋喃的血管舒张作用:呋喃(包括苯并呋喃氧化物)在生成一氧化氮及其血管舒张作用中的作用对生物医学和药物研究具有影响 (Feelisch 等人,1992 年).

N-氧化物在化学和生物学中的普遍应用:一篇讨论杂芳香族 N-氧化物(包括 5-氯苯并呋喃-1-氧化物)的制备、性质和反应的综述,突出了在各个领域潜在应用的广泛性 (Begtrup, 2012 年).

腐蚀抑制:一项研究重点关注 5-氯苯并三唑作为酸雨溶液中铜的腐蚀抑制剂的效率,证明了该化合物在材料保护中的潜力 (Simonović 等人,2020 年).

安全和危害

5-Chlorobenzofurazan 1-oxide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

属性

IUPAC Name |

5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPQXIQZZCNOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](ON=C2C=C1Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169621 | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorobenzofurazan 1-oxide | |

CAS RN |

17348-69-5 | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17348-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。